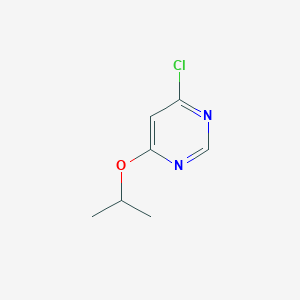
Phosphine, (1,1-dimethylethyl)-
概要
説明
Synthesis Analysis
While there are several methods for synthesizing tert-butylphosphine, including Grignard reagents, organolithium reagents, and reduction of phosphorus trihalides, the most common method involves the reaction of tert-butyl lithium (t-BuLi) with phosphorus trichloride (PCl3) .Molecular Structure Analysis
The molecular formula of tert-butylphosphine is C4H11P . The structure of this compound can be viewed as a 2D or 3D model .Physical And Chemical Properties Analysis
Tert-butylphosphine is a clear liquid with a sweet odor. It has a melting point of -74.5°C and a boiling point of 65.5°C. It is soluble in most organic solvents, including alcohols and ether. It can easily be oxidized to phosphine oxide by air or other oxidizing agents.科学的研究の応用
Synthesis of DNA Fragments : The use of (2‐cyano‐1,1‐dimethylethoxy)bis(diethylamino)phosphine has proven effective for the in situ preparation of d-nucleoside phosphoramidites, which are vital in the synthesis of DNA fragments both in solution and on a solid support (Marugg et al., 2010).
Heterocyclic Compounds Formation : Studies have shown that compounds like [4-t-butyl-2,6-bis(1-methoxy-1-methylethyl)phenyl]phosphine can react with sulfur or selenium to form heterocyclic compounds containing phosphorus–oxygen bonds (Yoshifuji et al., 2000).
Fumigation and Pest Control : Phosphine gas (hydrogen phosphide, PH3) remains an economically viable fumigant for widespread use in pest control, with studies focusing on safe generation methods and synergists for phosphine to enhance its efficacy (Valmas & Ebert, 2006).
Reductants in Biochemical Systems : Tris(2-carboxyethyl)phosphine and its analogs have been studied for their effectiveness in reducing disulfide bonds in biochemical systems. These phosphines offer a range of reactivities and membrane permeabilities, making them useful in various biological applications (Cline et al., 2004).
Chiral Phosphapalladacycle Complexes : Research on chiral phosphapalladacycle complexes derived from 1-[(2,5-dimethyl)phenyl]ethyldiphenylphosphine has explored their synthesis and stereochemical properties. These complexes have potential applications in asymmetric synthesis (Ng et al., 2005).
Longevity and Resistance Studies in Organisms : Mutants of the model organism C. elegans, resistant to phosphine toxicity, have shown increased longevity and cross-resistance to the synergistic action of oxygen. This research provides insights into the mechanisms of phosphine toxicity and its relationship with oxidative stress and aging (Cheng et al., 2003).
Phosphine Resistance in Insect Pests : Studies have indicated a substantial increase in phosphine resistance in major stored-wheat pests, such as Tribolium castaneum and Rhyzopertha dominica. This research highlights the challenges in managing pest resistance to phosphine in grain storage (Opit et al., 2012).
Metabolism of Aromatic Phosphines : Research into the enzymatic oxidation of tertiary aromatic phosphines, such as diphenylmethylphosphine, reveals insights into their potential metabolism and chronic toxicity. These findings are important for understanding the pharmacokinetics and safety of these compounds (Wiley et al., 1972).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11P/c1-4(2,3)5/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPLWZYVAFUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074396 | |
| Record name | Phosphine, (1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | tert-Butylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21760 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phosphine, (1,1-dimethylethyl)- | |
CAS RN |
2501-94-2 | |
| Record name | tert-Butylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2501-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, (1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002501942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, (1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, (1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, (1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



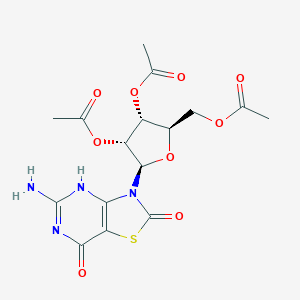
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)


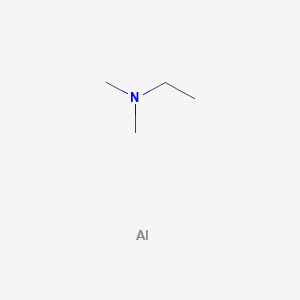
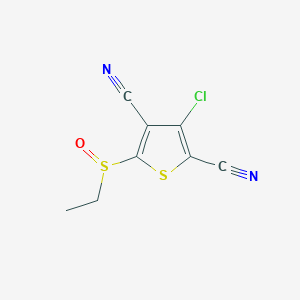
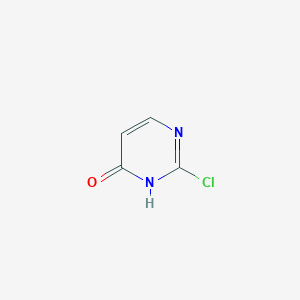
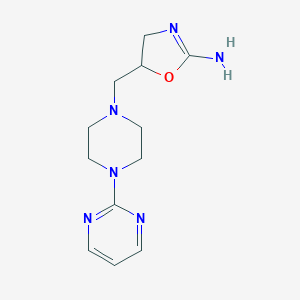



![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
